REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[n:6][cH:7]1.[CH3:10][S:11](=[O:12])[O-:13].[CH3:15][S:16]([CH3:17])=[O:18].[Cl-:19].[Cu+2:29].[NH4+:20].[Na+:14].[S:21]([O-:22])([C:23]([F:24])([F:25])[F:26])(=[O:27])=[O:28].[S:30]([O-:31])([C:32]([F:33])([F:34])[F:35])(=[O:36])=[O:37]>>[c:2]1([S:11]([CH3:10])(=[O:12])=[O:13])[cH:3][cH:4][c:5]([C:8]#[N:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S(=O)([O-])C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S(=O)([O-])C(F)(F)F
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(C#N)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |